molecular formula C16H15ClFNO2 B5781020 N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5781020
M. Wt: 307.74 g/mol
InChI Key: WGECAKJNTJLNRI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CFDPAN, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-cancer and anti-inflammatory effects. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the production of inflammatory cytokines, leading to the reduction of inflammation. In neuronal cells, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to be effective in various cell lines and animal models, making it a promising candidate for further research. However, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide also has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This will help to better understand the therapeutic potential of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide and guide the development of new treatments. Another area of research is the optimization of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide synthesis and formulation to improve its solubility and bioavailability. This will help to improve its efficacy in vivo. Finally, further studies are needed to evaluate the safety and toxicity of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide in preclinical and clinical settings.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a promising chemical compound that has gained attention for its potential therapeutic applications in cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the preservation of neuronal function. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide will help to better understand its therapeutic potential and guide the development of new treatments.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then reacted with chloroacetyl chloride to yield N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide. The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECAKJNTJLNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide

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